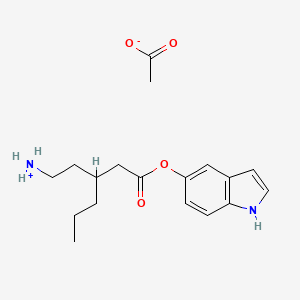
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of hexanoic acid and indole, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate typically involves the esterification of hexanoic acid with 3-(2-aminoethyl)indole. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root formation.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
What sets this compound apart is its unique combination of hexanoic acid and indole, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
19716-83-7 |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[2-(1H-indol-5-yloxy)-2-oxoethyl]hexylazanium;acetate |
InChI |
InChI=1S/C16H22N2O2.C2H4O2/c1-2-3-12(6-8-17)10-16(19)20-14-4-5-15-13(11-14)7-9-18-15;1-2(3)4/h4-5,7,9,11-12,18H,2-3,6,8,10,17H2,1H3;1H3,(H,3,4) |
Clé InChI |
RGPONSTXZJSEGK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC[NH3+])CC(=O)OC1=CC2=C(C=C1)NC=C2.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)


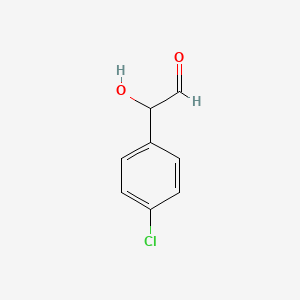
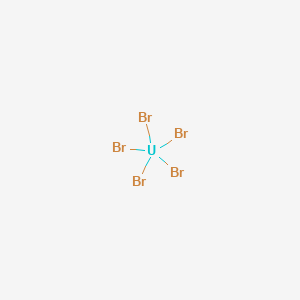
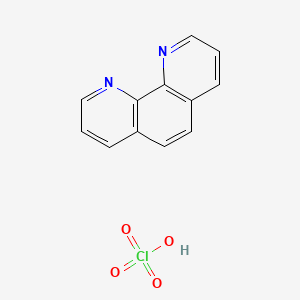
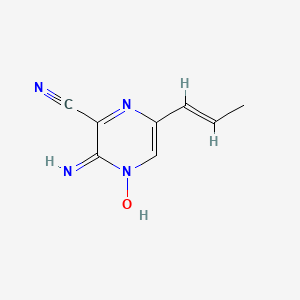
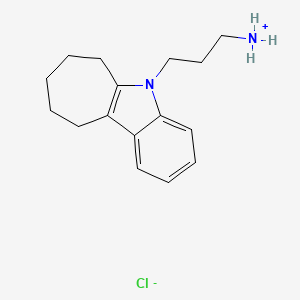
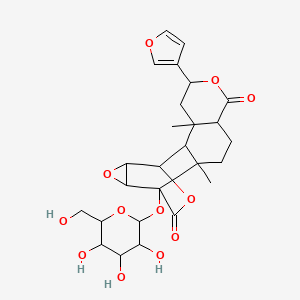

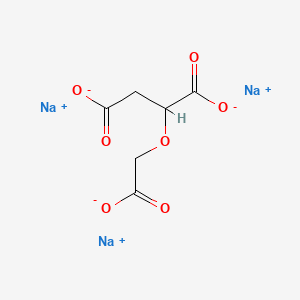
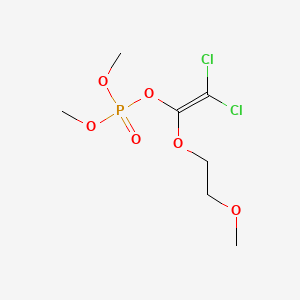
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
